1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone
Description
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
(3E)-3-(1-hydroxyethylidene)-10,10a-dihydropyrimido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C12H11N3O2/c1-7(16)8-6-13-12-14-9-4-2-3-5-10(9)15(12)11(8)17/h2-6,12,14,16H,1H3/b8-7+ |
InChI Key |
OCHHJDFIFUCJCG-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\1/C=NC2NC3=CC=CC=C3N2C1=O)/O |
Canonical SMILES |
CC(=C1C=NC2NC3=CC=CC=C3N2C1=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies
Thermal Cyclization of 2-Aminobenzimidazole Derivatives
A foundational approach involves the cyclocondensation of 2-aminobenzimidazole with β-ketoesters or acetylenedicarboxylates. For instance, reaction of 2-aminobenzimidazole with dimethyl acetylenedicarboxylate (DMAD) under reflux conditions in ethanol generates intermediate enamine derivatives, which undergo subsequent cyclization with aldehydes to form the pyrimidine core. This method typically yields 60–75% of the target compound but requires precise control of stoichiometry to avoid side products such as ethyl 4-(2-amino-3,4-dihydrobenzoimidazo[1,2-a]triazin-4-yl)benzoate.
Heterocyclization with β-Ketoesters
Alternative protocols employ β-ketoesters like ethyl acetoacetate as cyclizing agents. In a representative procedure, 2-aminobenzimidazole reacts with ethyl acetoacetate and aromatic aldehydes in the presence of piperidine, yielding the title compound via a three-component cascade. This method achieves 68–82% yields but is sensitive to electronic effects of substituents on the aldehyde.
One-Pot Multicomponent Methodologies
Magnetic Nanocatalyst-Mediated Synthesis
Recent advances utilize Fe₃O₄@SiO₂@L-glutamine nanoparticles under microwave irradiation to accelerate reaction kinetics. A four-component reaction involving 2-aminobenzimidazole, aniline derivatives, DMAD, and aldehydes in water:ethanol (1:1) achieves 86% yield within 7 hours at 70°C. The nanocatalyst enhances turnover frequency (TOF) to 12.3 h⁻¹ and enables six reuse cycles without significant activity loss.
Table 1: Solvent Optimization for Nanocatalyst-Mediated Synthesis
| Solvent | Temperature (°C) | Catalyst (g) | Yield (%) |
|---|---|---|---|
| Ethanol | 70 | 0.04 | 42 |
| Water:Ethanol (1:1) | 70 | 0.04 | 86 |
| Methanol | 70 | 0.04 | 45 |
Brønsted Acidic Ionic Liquids
Environmentally benign protocols employ 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) as a recyclable catalyst. Under solvent-free conditions, this method achieves 89% yield in 4 hours via dual activation of carbonyl and amine groups. The ionic liquid is recoverable for five cycles with <5% efficiency drop.
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times from hours to minutes. Using L-glutamine-functionalized magnetic nanoparticles, a one-pot synthesis completes in 15 minutes with 92% yield. Key advantages include uniform heating and suppression of byproducts like transesterified intermediates observed in conventional heating.
Green Chemistry Innovations
Mechanistic Insights and Challenges
The formation proceeds via initial Schiff base formation between 2-aminobenzimidazole and aldehydes, followed by nucleophilic attack of the β-ketoester enolate. A critical challenge is suppressing transesterification when using ester-containing aldehydes, which leads to undesired byproducts like compound 8 . Computational studies suggest that electron-withdrawing groups on the aldehyde increase activation energy by 15–20 kJ/mol, necessitating higher temperatures.
Chemical Reactions Analysis
Key Reaction Pathways
The following reaction pathways are commonly used in the synthesis of this compound:
-
Condensation Reactions : The reaction of 2-aminobenzimidazole with aldehydes in the presence of catalysts such as ammonium acetate has been shown to yield high amounts of desired products.
-
Cyclization Reactions : Cyclization involving carbonyl compounds leads to the formation of the imidazo[1,2-a]pyrimidine framework.
Reaction Mechanisms
The chemical reactivity of 1-(4-Hydroxy-10,10a-dihydrobenzo imidazo[1,2-a]pyrimidin-3-yl)ethanone can be attributed to its functional groups which allow for various nucleophilic and electrophilic reactions.
Key Mechanisms Include:
-
Nucleophilic Substitution : The hydroxyl group can act as a nucleophile in substitution reactions.
-
Electrophilic Aromatic Substitution : The aromatic system allows for electrophilic attack at various positions depending on substituents.
Biological Activity Studies
Research indicates that derivatives of this compound exhibit varying degrees of biological activity. For instance, modifications in substituents on the aromatic ring can significantly affect antibacterial efficacy.
Table 2: Biological Activity of Derivatives
| Compound | Activity Type | IC50 (μM) |
|---|---|---|
| Compound A | Antibacterial | 5.02 |
| Compound B | Anticancer | 0.08 |
| Compound C | Antioxidant | Variable |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyrimidine derivatives, including 1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone. A series of derivatives were synthesized and tested for their antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antimicrobial effects, demonstrating potential for development as new antibiotics .
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Mycobacterium tuberculosis | 32 µg/mL |
Antidiabetic Potential
The compound has also been investigated for its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which is crucial in the management of type 2 diabetes mellitus. Structure-activity relationship studies have shown that modifications to the imidazo[1,2-a]pyrimidine scaffold can enhance DPP-4 inhibitory activity. This avenue presents a promising direction for developing new antidiabetic agents .
Neuroprotective Effects
Research indicates that compounds similar to 1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone may stimulate neurogenesis and exhibit neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease. Studies have demonstrated that certain derivatives can enhance neuronal survival and promote the formation of new neurons .
Synthesis Techniques
The synthesis of 1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone typically involves multicomponent reactions (MCRs), which streamline the process by allowing multiple reactants to combine in a single step. This method not only improves yield but also reduces the number of purification steps required .
Table 2: Synthesis Methods and Yields
| Method | Yield (%) | Conditions |
|---|---|---|
| MCR with aldehydes | 70 | Reflux in ethanol |
| One-pot reaction | 60 | Room temperature with catalyst |
In Vitro Studies on Antimicrobial Activity
A study conducted on a series of imidazo[1,2-a]pyrimidine derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized a broth microdilution method to determine MIC values and found that certain modifications to the structure enhanced efficacy .
DPP-4 Inhibition Assays
In another study focused on antidiabetic applications, various derivatives were screened for DPP-4 inhibition using enzyme assays. The results indicated that specific substitutions on the imidazo[1,2-a]pyrimidine ring significantly increased inhibitory potency compared to standard drugs .
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone involves its interaction with various molecular targets. For instance, it has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in inflammation and pain pathways . The compound’s structure allows it to fit into the active site of COX-2, thereby blocking its activity and reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural analogs and their differences:
Key Observations:
Substituent Effects on Melting Points :
- Brominated analogs (e.g., 7c) exhibit higher melting points (285–287°C) compared to methoxy-substituted derivatives (273–283°C), likely due to increased molecular symmetry and halogen-related intermolecular forces .
- Aromatic analogs (7d) have slightly lower melting points than their dihydro counterparts (5d), suggesting reduced planarity and weaker π-π stacking .
Spectral Differences :
- The conjugated carbonyl (CO) in dihydro compounds (e.g., 5d) appears at ~1883 cm⁻¹ (IR), whereas aromatic analogs (7c, 7d) show CO stretches at 1731–1727 cm⁻¹, indicating electronic delocalization differences .
- Methoxy groups (5d, 7d) produce distinct ¹H NMR signals (δH ~3.70 ppm) and ¹³C NMR signals (δC ~55.9 ppm), absent in brominated analogs .
Biological Activity
1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone, a compound with the CAS number 1306739-29-6 and molecular formula C12H11N3O2, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and potential therapeutic applications.
- Molecular Formula : C12H11N3O2
- Molar Mass : 229.23 g/mol
- Hazard Class : Irritant
1. Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. A study synthesized a series of these compounds and evaluated their antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably, some derivatives demonstrated potent activity against Mycobacterium species and other pathogens .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Derivative A | Staphylococcus aureus | High |
| Derivative B | Escherichia coli | Moderate |
| Derivative C | Mycobacterium tuberculosis | High |
2. Anti-inflammatory Activity
In a comparative study of synthesized compounds, several exhibited greater anti-inflammatory effects than curcumin. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
3. Dipeptidyl Peptidase-4 (DPP-4) Inhibition
The compound's structural characteristics suggest potential as a DPP-4 inhibitor, which is crucial in managing Type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. Research has shown that similar scaffolds can effectively inhibit DPP-4 activity, indicating that 1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone may have therapeutic applications in diabetes management .
Case Studies
- Study on Antimicrobial Efficacy : A group of researchers synthesized various imidazo[1,2-a]pyrimidine derivatives and tested them against common bacterial strains. The results indicated that certain derivatives had an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics like ciprofloxacin .
- Anti-inflammatory Assessment : In vitro assays were conducted to evaluate the anti-inflammatory potential of the compound. The results showed a significant reduction in TNF-alpha levels in treated cells compared to controls, suggesting its efficacy in modulating inflammatory responses .
Q & A
Q. What are the common synthetic routes for preparing this compound?
Methodological Answer: The compound is typically synthesized via one-pot multicomponent reactions involving 2-aminobenzimidazole, aldehydes, and acetylacetone/malononitrile derivatives. Key steps include:
- Catalytic cyclocondensation : OMS-2-SO₃H (a solid acid catalyst) facilitates the formation of the tricyclic core under reflux in acetonitrile .
- Oxidative dehydrogenation : Post-condensation, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is added to aromatize the dihydropyrimidine ring, yielding the final product .
- Alternative routes include microwave-assisted synthesis (e.g., 130°C for 3 minutes in DMF), which improves reaction efficiency .
Q. Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | OMS-2-SO₃H, acetonitrile, reflux | 70-85% | |
| Oxidative Aromatization | DDQ, acetonitrile, 1.5–2.5 h | 65-75% | |
| Microwave Synthesis | DMF, 130°C, 3 min | 74% |
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization relies on multimodal analytical techniques :
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.9 ppm), NH/OH groups (δ 9.0–10.6 ppm), and acetyl methyl groups (δ 2.2–2.4 ppm) .
- FT-IR : Peaks at 1650–1727 cm⁻¹ (conjugated C=O) and 1555–1591 cm⁻¹ (C=N stretching) confirm the core structure .
- X-ray crystallography : Validates planarity of the tricyclic system and hydrogen-bonding networks (e.g., intramolecular C–H···O interactions) .
- Melting Point Analysis : Typically ranges from 273–294°C, depending on substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields or selectivity?
Methodological Answer: Optimization strategies include:
- Catalyst screening : Compare OMS-2-SO₃H with other solid acids (e.g., ZnO@SO₃H@Tropine) to enhance cyclocondensation efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while protic solvents may hinder DDQ-mediated oxidation .
- Temperature control : Microwave irradiation reduces reaction time (3 minutes vs. hours under reflux) while maintaining yield .
- Substituent tuning : Electron-withdrawing groups on aldehydes accelerate cyclization but may reduce DDQ reactivity due to steric effects .
Q. How to resolve contradictions in spectroscopic data across studies?
Methodological Answer: Contradictions often arise from substituent effects or solvent-induced shifts . For example:
- NMR shifts : A methoxy group (e.g., 3-OCH₃) downfield-shifts adjacent aromatic protons by 0.2–0.3 ppm compared to hydroxy-substituted analogs .
- IR carbonyl peaks : Conjugation with electron-donating groups (e.g., -OH) lowers C=O stretching frequencies by ~30 cm⁻¹ .
- Validation : Cross-reference data with computational tools (e.g., DFT calculations for predicted NMR/IR spectra) .
Q. Data Comparison Table
| Substituent | ¹H NMR (COMe, δ ppm) | FT-IR (C=O, cm⁻¹) | Reference |
|---|---|---|---|
| -OH (4-position) | 2.20–2.30 | 1727 | |
| -OCH₃ (3-position) | 2.42–2.43 | 1674 |
Q. What computational methods predict biological activity or binding modes?
Methodological Answer:
- Molecular docking : Used to assess interactions with targets like α-glucosidase (e.g., derivatives with 3-amino groups show higher binding affinity due to hydrogen bonding) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial/anticancer activity .
- MD simulations : Evaluate stability of ligand-protein complexes over time, focusing on key residues (e.g., catalytic sites of kinases) .
Q. How to design derivatives for specific biological targets (e.g., antifungal agents)?
Methodological Answer:
- Structure-activity relationship (SAR) :
- Synthetic modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
